![molecular formula C16H15NO2S B14633311 Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester CAS No. 56823-03-1](/img/structure/B14633311.png)
Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester is a complex organic compound belonging to the pyrroloisoquinoline family. . The unique structure of pyrrolo[2,1-a]isoquinoline derivatives makes them valuable in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-a]isoquinoline derivatives involves several methodologies. One common approach is the cycloaddition reaction, where dihydroisoquinoline esters react with maleic anhydride or acrylates in the presence of a tungsten photocatalyst . This reaction tolerates a range of functional groups and produces the desired pyrrolo[2,1-a]isoquinoline core structure.
Another method involves the acid-promoted cyclization of 4-formylmethylisoquinolin-3-amines . This process typically requires specific reaction conditions, such as the use of stoichiometric azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux .
Industrial Production Methods
Industrial production of pyrrolo[2,1-a]isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methodologies used in industrial settings are typically based on the same principles as laboratory-scale synthesis but are adapted for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of cancer cell proliferation and induces cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester can be compared with other similar compounds, such as:
Lamellarins: Marine alkaloids with a pyrrolo[2,1-a]isoquinoline scaffold, known for their cytotoxic and anti-cancer activities.
Lukianols: Related alkaloids with similar biological properties, including multi-drug resistance reversal activity.
Polycitrins: Compounds with antioxidant and antibiotic properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
56823-03-1 |
|---|---|
Molekularformel |
C16H15NO2S |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
ethyl 2-methylsulfanylpyrrolo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C16H15NO2S/c1-3-19-16(18)15-14(20-2)10-13-12-7-5-4-6-11(12)8-9-17(13)15/h4-10H,3H2,1-2H3 |
InChI-Schlüssel |
ZKQVBPKLRNHDHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C2N1C=CC3=CC=CC=C32)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



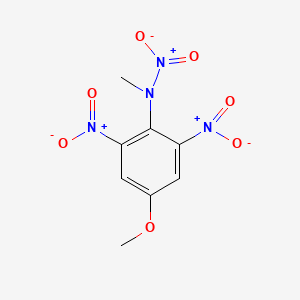
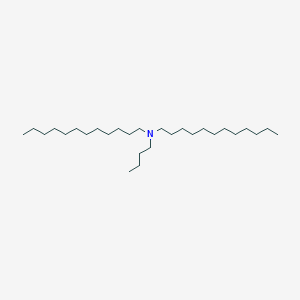
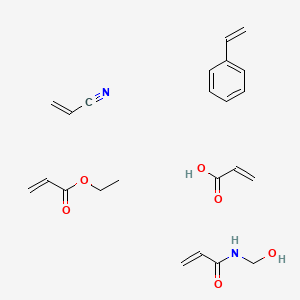

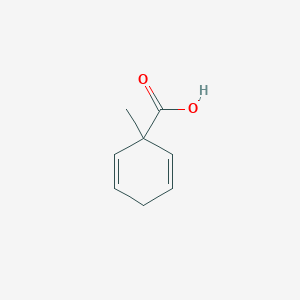




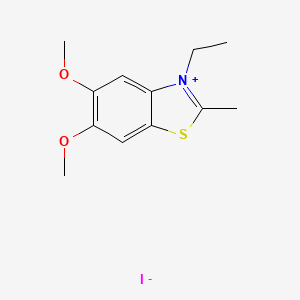
![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)
![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
